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Introduction
Vutiglabridin (formerly HSG4112) is a novel, orally administered small molecule, a synthetic

derivative of glabridin, currently under clinical investigation for the treatment of obesity.[1][2]

Glabridin, a natural isoflavone found in licorice root, has demonstrated anti-obesity effects but

is limited by low physicochemical stability and bioavailability.[1] Vutiglabridin was developed to

overcome these limitations while retaining the therapeutic potential of its parent compound.[1]

This technical guide provides a comprehensive overview of the pharmacological profile of

vutiglabridin, summarizing key findings from preclinical and clinical studies.

Mechanism of Action: PON2 Modulation
Vutiglabridin's primary mechanism of action involves the modulation of Paraoxonase 2

(PON2), an inner mitochondrial membrane protein.[1][3][4] PON2 is integral to regulating

mitochondrial function, reducing oxidative stress, and enhancing lipid metabolism through the

activation of autophagy.[1][3]

The proposed signaling pathway is as follows:
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Vutiglabridin's PON2-mediated signaling pathway.

Pharmacokinetics
A first-in-human, randomized, placebo-controlled study evaluated the pharmacokinetics of

vutiglabridin in healthy Korean and White male subjects through single ascending dose (SAD)

and multiple ascending dose (MAD) regimens.[5]

Single Ascending Dose (SAD) Study
Design: Healthy male subjects received a single oral dose of vutiglabridin (30, 60, 120,

240, 480, or 720 mg) or a placebo.[5]

Key Findings:

Vutiglabridin exhibited less than dose-proportional increases in plasma concentrations.[5]

[6]

The plasma concentration of total vutiglabridin increased less than proportionally to the

dose.[5]

Time to reach maximum plasma concentration (Tmax) was between 1.5 to 3 hours.[5]

The plasma concentration profile showed biphasic elimination.[5]

Table 1: Pharmacokinetic Parameters of Vutiglabridin Following Single Oral Doses in Healthy

Korean Subjects[5]
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Dose (mg) Cmax (ng/mL)
AUClast
(ng·h/mL)

Tmax (h) t1/2 (h)

30 114.5 ± 40.8 1007.9 ± 255.4 2.0 (1.5-3.0) 26.6 ± 12.1

60 185.3 ± 72.4 1969.4 ± 610.9 2.0 (1.5-4.0) 36.3 ± 14.9

120 289.8 ± 104.2 3968.1 ± 1173.1 2.0 (1.5-4.0) 48.9 ± 15.6

240 443.5 ± 143.6 7414.2 ± 2085.6 2.5 (1.5-4.0) 65.2 ± 19.3

480 664.0 ± 201.2
13867.0 ±

4233.1
3.0 (2.0-6.0) 81.4 ± 21.4

720 794.8 ± 235.8
17835.1 ±

5433.0
3.0 (2.0-6.0) 90.1 ± 23.5

Data are

presented as

mean ± standard

deviation for

Cmax, AUClast,

and t1/2, and as

median (range)

for Tmax.

Multiple Ascending Dose (MAD) Study
Design: Healthy male subjects received daily oral doses of vutiglabridin (240 or 480 mg) or

placebo for 14 days.[5]

Key Findings:

Vutiglabridin accumulated in the plasma after multiple administrations, with a mean

accumulation ratio ranging from 2.20 to 2.76.[5]

The mean half-life was approximately 110 hours in Koreans and 73 hours in Whites.[5][6]

Table 2: Pharmacokinetic Parameters of Vutiglabridin Following Multiple Oral Doses for 14

Days in Healthy Subjects[5]
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Dose (mg) Population
Cmax,ss
(ng/mL)

AUCτ,ss
(ng·h/mL)

t1/2 (h)

240 Korean 1020.0 ± 310.1
19400.0 ±

6230.1
110.3 ± 30.5

480 Korean 1580.0 ± 480.2
31600.0 ±

9870.2
109.8 ± 28.7

480 White 1310.0 ± 410.5
22100.0 ±

7120.5
73.4 ± 20.1

Data are

presented as

mean ± standard

deviation.

Cmax,ss:

maximum

plasma

concentration at

steady state;

AUCτ,ss: area

under the plasma

concentration-

time curve over a

dosing interval at

steady state.

Effect of Food and Ethnicity
Food Effect: Co-administration with a high-fat meal significantly increased the systemic

exposure of vutiglabridin.[5][6] In a study with a single 480 mg dose, a low-fat meal

increased Cmax and AUClast by 2.14-fold and 2.15-fold, respectively, while a high-fat meal

increased them by 3.07-fold and 3.00-fold, respectively.[7] The median Tmax was delayed by

1.5 hours in both fed states.[7]

Ethnicity: Systemic exposure to vutiglabridin was lower in White subjects compared to

Korean subjects.[5][6]
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Pharmacodynamics
In the MAD study, trends of increasing adiponectin levels and decreasing C-peptide and CCL2

levels were observed with vutiglabridin treatment compared to placebo.[5] A significant

positive correlation was noted between the systemic exposure of vutiglabridin and the change

in adiponectin levels.[5]

Preclinical Efficacy
Vutiglabridin has demonstrated therapeutic potential in various preclinical models:

Obesity: In a high-fat diet-induced obese mouse model, vutiglabridin led to weight reduction

and increased energy expenditure.[5]

Non-alcoholic Steatohepatitis (NASH): Vutiglabridin treatment in animal models of NASH

resulted in a marked reduction of hepatic steatosis, fibrosis, and inflammation.[1]

Neovascular Age-Related Macular Degeneration (nAMD): In a mouse model of laser-induced

choroidal neovascularization, oral vutiglabridin significantly reduced the lesion volume (70.5

± 9.7%) in a manner comparable to aflibercept (59.7 ± 9.3%).[3] The combination of

vutiglabridin and aflibercept resulted in a further reduction of 52.5 ± 13.7%.[3]

Parkinson's Disease: Vutiglabridin was shown to penetrate the brain, bind to PON2, and

restore mitochondrial dysfunction in a neuroblastoma cell line.[4] In a mouse model of

Parkinson's disease, it alleviated motor impairments and protected dopaminergic neurons.[4]

Aging: In aged mice, vutiglabridin demonstrated anti-aging effects by improving metabolic

dysfunctions, such as insulin sensitivity and inflammation, and restoring mitochondrial

function.[8]

Experimental Protocols
First-in-Human Clinical Trial Workflow
The first-in-human study was a randomized, double-blind, placebo-controlled trial with two

parts: a single ascending dose (SAD) phase and a multiple ascending dose (MAD) phase.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b12424465?utm_src=pdf-body
https://glaceum.com/bizdemo122944/img/glaceum/pdf/A004.pdf
https://www.benchchem.com/product/b12424465?utm_src=pdf-body
https://glaceum.com/bizdemo122944/img/glaceum/pdf/A004.pdf
https://www.benchchem.com/product/b12424465?utm_src=pdf-body
https://www.benchchem.com/product/b12424465?utm_src=pdf-body
https://glaceum.com/bizdemo122944/img/glaceum/pdf/A004.pdf
https://www.benchchem.com/product/b12424465?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9652434/
https://www.benchchem.com/product/b12424465?utm_src=pdf-body
https://www.mdpi.com/2076-3921/14/11/1288
https://www.benchchem.com/product/b12424465?utm_src=pdf-body
https://www.mdpi.com/2076-3921/14/11/1288
https://www.benchchem.com/product/b12424465?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/41085056/
https://pubmed.ncbi.nlm.nih.gov/41085056/
https://www.benchchem.com/product/b12424465?utm_src=pdf-body
https://www.researchgate.net/publication/364798056_Vutiglabridin_improves_neurodegeneration_in_MPTP-induced_Parkinson's_disease_mice_by_targeting_mitochondrial_paraoxonase-2
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12424465?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Single Ascending Dose (SAD) Multiple Ascending Dose (MAD)

Screening

Randomization
(8:2 Drug:Placebo)

Single Dose
(30-720 mg)

Pharmacokinetic, Pharmacodynamic
& Safety Assessments

Follow-up

Screening

Randomization
(8:2 Drug:Placebo)

Daily Dosing for 14 days
(240 & 480 mg)

Pharmacokinetic, Pharmacodynamic
& Safety Assessments

Follow-up

Click to download full resolution via product page

Workflow of the first-in-human clinical trial.

Pharmacokinetic Analysis: Plasma concentrations of vutiglabridin and its (R)- and (S)-

isomers were determined using a validated liquid chromatography-tandem mass

spectrometry (LC-MS/MS) method.[5] Pharmacokinetic parameters were calculated using

non-compartmental analysis.

Safety and Tolerability Assessment: Safety was evaluated through monitoring of adverse

events, clinical laboratory tests, physical examinations, vital signs, and 12-lead

electrocardiograms.[5]
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Pharmacodynamic Assessment: Exploratory pharmacodynamic biomarkers related to

obesity and inflammation (e.g., adiponectin, C-peptide, CCL2) were analyzed from blood

samples.[5]

Laser-Induced Choroidal Neovascularization (CNV)
Mouse Model

Animals: C57BL/6 mice were used.[3]

CNV Induction: Choroidal neovascularization was induced by laser photocoagulation.[3]

Treatment: Vutiglabridin was administered daily via oral gavage. Aflibercept was used as a

positive control and administered via intravitreal injection.[3]

Outcome Measures: Retinal function was assessed by electroretinogram (ERG), and CNV

volume was measured.[3]

Safety and Tolerability
In the first-in-human study, single oral doses of vutiglabridin up to 720 mg and multiple oral

doses of 240 mg and 480 mg for 14 days were generally well-tolerated in healthy male

subjects.[5][6] No serious adverse events related to the study drug were reported.

Conclusion
Vutiglabridin is a promising oral therapeutic candidate for obesity and potentially other

metabolic and neurodegenerative disorders. Its novel mechanism of action, centered on the

modulation of mitochondrial PON2, offers a unique approach to treatment. The

pharmacokinetic profile is characterized by less than dose-proportional absorption,

accumulation with multiple dosing, and a significant food effect. Early clinical data indicate good

safety and tolerability. Further clinical development is warranted to fully elucidate the efficacy

and safety of vutiglabridin in patient populations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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